molecular formula C14H11ClN2S B307287 4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline

4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline

Cat. No. B307287
M. Wt: 274.8 g/mol
InChI Key: REKRGCCHFORPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBTH-Cl and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MBTH-Cl is based on its ability to form colored complexes with various analytes. The reaction between MBTH-Cl and the analyte results in the formation of a colored product that can be detected using various analytical techniques such as spectrophotometry. The color intensity of the product is proportional to the concentration of the analyte, which allows for the quantitative determination of the analyte.
Biochemical and Physiological Effects:
MBTH-Cl has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to handle MBTH-Cl with care as it is a chemical compound and may cause harm if ingested or inhaled.

Advantages and Limitations for Lab Experiments

The advantages of using MBTH-Cl in lab experiments include its high sensitivity, low cost, and ease of use. MBTH-Cl is also stable and can be stored for long periods without significant degradation. However, the limitations of using MBTH-Cl include its limited selectivity, which may result in interference from other compounds. In addition, the reaction between MBTH-Cl and the analyte may be affected by various factors such as pH, temperature, and the presence of other compounds.

Future Directions

There are several future directions for the use of MBTH-Cl in scientific research. One potential application is in the development of biosensors for the detection of various analytes. MBTH-Cl can also be used in the development of new drugs and in the synthesis of novel organic compounds. In addition, further research can be conducted to optimize the synthesis method of MBTH-Cl and to improve its selectivity for various analytes.
Conclusion:
In conclusion, 4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBTH-Cl have been discussed in this paper. MBTH-Cl has the potential to be used in various applications, and further research can be conducted to optimize its use in scientific research.

Synthesis Methods

The synthesis of MBTH-Cl involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chloroaniline in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is obtained through filtration and purification. The yield of MBTH-Cl can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

MBTH-Cl has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the determination of various analytes such as amino acids, peptides, and proteins. MBTH-Cl has also been used in the analysis of drugs, pesticides, and other environmental pollutants. In addition, MBTH-Cl has been used in the synthesis of various organic compounds, including heterocyclic compounds.

properties

Product Name

4-Chloro-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C14H11ClN2S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3

InChI Key

REKRGCCHFORPEM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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